
Clinical Trial Endpoint Validation for
Zimlovisertib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

Get Quote

Trial Arm
Change in DAS28-CRP at
Week 12 (Primary
Endpoint)

DAS28-CRP
Remission at
Week 24

Incidence of Treatment-
Emergent Adverse Events
(TEAEs)

Zimlovisertib +
Tofacitinib

-2.65 (90% CI: -2.84 to
-2.46); P=0.032 vs

tofacitinib [1] [2]

40.8% [2] 53.5% (aggregate across all
groups); specific group data

not fully detailed [1] [3]

Zimlovisertib +
Ritlecitinib

-2.35 (90% CI: -2.54 to

-2.15); not statistically
significant vs tofacitinib [1]

Information

missing

Information missing

Tofacitinib
Monotherapy

-2.30 (90% CI: -2.49 to
-2.11) [1] [2]

24.0% [2] 58.8% (highest incidence) [1]
[3]

Ritlecitinib
Monotherapy

Information missing Information
missing

Information missing

Zimlovisertib
Monotherapy

Information missing Information
missing

Information missing

The trial demonstrated a favorable safety profile for the combinations. Most TEAEs were mild, with no

evidence of additive or synergistic safety issues when Zimlovisertib was combined with other drugs [1] [3].
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Serious adverse events and severe TEAEs were reported in 2.2% and 2.0% of patients, respectively [1].

Detailed Experimental Protocol

The validation of these endpoints was conducted under a rigorous clinical trial framework. Here are the key

methodological details:

Study Design: This was a randomized, Phase 2 study conducted across 77 centers in 10 countries
[2].

Patient Population: It enrolled 460 patients aged 18-70 with moderate to severe active RA and an
inadequate response to methotrexate [1] [2].

Treatment Regimens & Randomization: Patients were randomized in a 4:4:3:3:4 ratio to one of five
groups for a 24-week treatment period [1] [2]:

Zimlovisertib 400 mg + Tofacitinib 11 mg (n=103)
Zimlovisertib 400 mg + Ritlecitinib 100 mg (n=101)

Zimlovisertib 400 mg monotherapy (n=77)
Ritlecitinib 100 mg monotherapy (n=77)

Tofacitinib 11 mg monotherapy (n=102)
Key Procedures: Patients were required to discontinue methotrexate prior to randomization. The

study included a screening period of up to 28 days and a 4-week follow-up period after treatment. The
trial design also featured a programmatic discontinuation of non-responders (those who failed to

achieve at least 20% improvement in ACR criteria by week 12) [2].
Primary Endpoint: Change from baseline in Disease Activity Score in 28 joints using C-
reactive protein (DAS28-CRP) at week 12 [1] [2].
Key Secondary Endpoint: DAS28-CRP remission rates at week 24 [2].

Safety Monitoring: Patients were monitored throughout the study for treatment-emergent adverse
events (TEAEs) [1].

Mechanism of Action and Signaling Pathway

Zimlovisertib is a first-in-class, highly selective, reversible inhibitor of Interleukin-1 receptor-associated

kinase 4 (IRAK4) [4] [5]. IRAK4 is a critical signaling node in the innate immune system, acting

downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. The following

diagram illustrates this pathway and the targeted combination therapy approach.
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The diagram above shows how Zimlovisertib and Tofacitinib target two distinct but relevant immune

pathways. The Phase 2 trial validated that concurrently inhibiting the IRAK4 and JAK-STAT pathways

provides enhanced efficacy in reducing RA disease activity [1].

Conclusion for Researchers

In summary, the clinical trial data provides robust validation for the use of DAS28-CRP as a primary

endpoint in RA studies for Zimlovisertib combinations. The key takeaways are:

Endpoint Validation: The DAS28-CRP score successfully detected a statistically significant and

clinically relevant improvement for the Zimlovisertib + Tofacitinib combination [1].
Successful Combination: The dual inhibition of the IRAK4 and JAK-STAT pathways proved to be

more effective than JAK inhibition alone, without a significant increase in safety concerns [1] [2].
Clinical Relevance: The combination therapy resulted in a substantially higher proportion of patients

achieving DAS28-CRP remission at 24 weeks, a meaningful outcome for clinical practice [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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